2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is a heterocyclic compound featuring a pyrazole ring substituted with a methyl group at the 5-position and a nitro group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to have a high affinity for certain integrins
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets through various mechanisms, such as binding to specific receptors .
Biochemical Pathways
Similar compounds have been found to affect various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
Similar compounds have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Similar compounds have been found to exhibit excellent thermal stabilities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid typically involves the formation of the pyrazole ring followed by functional group modifications. One common method involves the cyclization of a hydrazine derivative with a β-keto ester under acidic conditions to form the pyrazole ring. Subsequent nitration and alkylation steps introduce the nitro and methyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and the use of green solvents are potential strategies to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic media.
Substitution: The methyl group can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Tin(II) chloride or iron powder in hydrochloric acid.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Major Products
Reduction: 2-(5-methyl-3-amino-1H-pyrazol-1-yl)butanoic acid.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-cancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
2-(5-methyl-1H-pyrazol-1-yl)butanoic acid: Lacks the nitro group, which may result in different reactivity and biological activity.
2-(3-nitro-1H-pyrazol-1-yl)butanoic acid: Lacks the methyl group, which may affect its steric and electronic properties.
Uniqueness
2-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid is unique due to the presence of both the nitro and methyl groups on the pyrazole ring. This combination of substituents can influence the compound’s reactivity, stability, and biological activity, making it a valuable scaffold for further research and development .
Properties
IUPAC Name |
2-(5-methyl-3-nitropyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O4/c1-3-6(8(12)13)10-5(2)4-7(9-10)11(14)15/h4,6H,3H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDJFKIGCVPYLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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